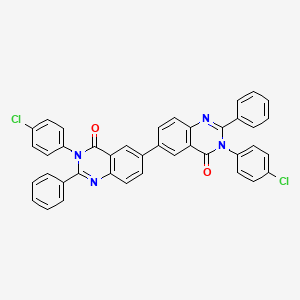
3,3'-bis(4-chlorophenyl)-2,2'-diphenyl-6,6'-biquinazoline-4,4'(3H,3'H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-bis(4-chlorophenyl)-2,2’-diphenyl-6,6’-biquinazoline-4,4’(3H,3’H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its biquinazoline core, which is substituted with chlorophenyl and diphenyl groups, making it a subject of interest in both synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-bis(4-chlorophenyl)-2,2’-diphenyl-6,6’-biquinazoline-4,4’(3H,3’H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with aniline derivatives under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized using a suitable oxidizing agent to yield the biquinazoline core. Subsequent substitution reactions introduce the diphenyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3’-bis(4-chlorophenyl)-2,2’-diphenyl-6,6’-biquinazoline-4,4’(3H,3’H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
3,3’-bis(4-chlorophenyl)-2,2’-diphenyl-6,6’-biquinazoline-4,4’(3H,3’H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 3,3’-bis(4-chlorophenyl)-2,2’-diphenyl-6,6’-biquinazoline-4,4’(3H,3’H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-bis(4-fluorophenyl)-2,2’-diphenyl-6,6’-biquinazoline-4,4’(3H,3’H)-dione
- 3,3’-bis(4-bromophenyl)-2,2’-diphenyl-6,6’-biquinazoline-4,4’(3H,3’H)-dione
- 3,3’-bis(4-methylphenyl)-2,2’-diphenyl-6,6’-biquinazoline-4,4’(3H,3’H)-dione
Uniqueness
The uniqueness of 3,3’-bis(4-chlorophenyl)-2,2’-diphenyl-6,6’-biquinazoline-4,4’(3H,3’H)-dione lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of chlorophenyl groups enhances its reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C40H24Cl2N4O2 |
|---|---|
Molecular Weight |
663.5 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-6-[3-(4-chlorophenyl)-4-oxo-2-phenylquinazolin-6-yl]-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C40H24Cl2N4O2/c41-29-13-17-31(18-14-29)45-37(25-7-3-1-4-8-25)43-35-21-11-27(23-33(35)39(45)47)28-12-22-36-34(24-28)40(48)46(32-19-15-30(42)16-20-32)38(44-36)26-9-5-2-6-10-26/h1-24H |
InChI Key |
NPHFDMGJLMGBSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C4=CC5=C(C=C4)N=C(N(C5=O)C6=CC=C(C=C6)Cl)C7=CC=CC=C7)C(=O)N2C8=CC=C(C=C8)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















